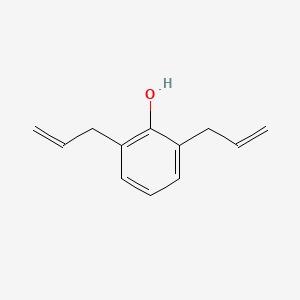

2,6-Diallylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Diallylphenol is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Lipoxygenase Enzymes

One of the prominent applications of 2,6-diallylphenol is its role as an inhibitor of human 15-lipoxygenase-1 (15-hLOX-1). Research has demonstrated that derivatives of allylphenols, including this compound, exhibit strong radical scavenging activity and lipoxygenase inhibition. In a study evaluating various synthetic derivatives, 2,6-diallyl-4-(hexyloxy)phenol and 2,6-diallyl-4-aminophenol showed promising results with IC50 values of 0.88 μM and 0.80 μM, respectively . This suggests that compounds like this compound could be developed into therapeutic agents for conditions related to oxidative stress and inflammation.

Antitumor Activity

Additionally, there is growing interest in the antitumor properties of diarylpentanoids, a class that includes this compound. These compounds have been shown to possess a wide array of biological activities beyond antitumor effects. They exhibit anti-inflammatory, antioxidant, and neuroprotective properties . The structural characteristics of these compounds are being explored to enhance their efficacy as potential therapeutic agents.

Material Science

Polymer Synthesis

This compound can also be utilized in material science for synthesizing polymers. It has been noted for its ability to form epoxy resins when reacted with epoxy-substituted phenols . The resulting materials demonstrate excellent mechanical properties and solvent resistance, making them suitable for various industrial applications.

Case Study: Epoxy Resins

A study highlighted the preparation of glycidyl ethers from this compound and their subsequent polymerization into hard casting materials. These materials exhibited high resistance to solvents and good mechanical strength, indicating their potential use in coatings and adhesives .

Agricultural Chemistry

Fungicidal Properties

The compound has also been investigated for its fungicidal properties. Research indicates that derivatives of allylphenols can inhibit fungal growth effectively, suggesting potential applications in agricultural settings as natural fungicides . This application is particularly relevant given the increasing demand for environmentally friendly agricultural practices.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (μM) |

|---|---|---|

| 2,6-Diallyl-4-(hexyloxy)phenol | Lipoxygenase Inhibition | 0.88 |

| 2,6-Diallyl-4-aminophenol | Lipoxygenase Inhibition | 0.80 |

| Various Diarylpentanoids | Antitumor Activity | Varies |

Propriétés

Numéro CAS |

26338-58-9 |

|---|---|

Formule moléculaire |

C12H14O |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

2,6-bis(prop-2-enyl)phenol |

InChI |

InChI=1S/C12H14O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h3-5,8-9,13H,1-2,6-7H2 |

Clé InChI |

RMXNSQWYMVTLEU-UHFFFAOYSA-N |

SMILES canonique |

C=CCC1=C(C(=CC=C1)CC=C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.